Tris(hydroxymethyl)urea

Description

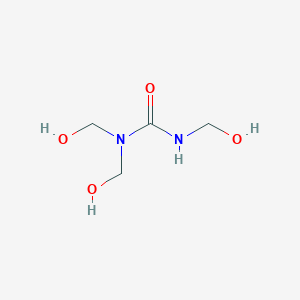

Structure

2D Structure

3D Structure

Properties

CAS No. |

13329-70-9 |

|---|---|

Molecular Formula |

C4H10N2O4 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

1,1,3-tris(hydroxymethyl)urea |

InChI |

InChI=1S/C4H10N2O4/c7-1-5-4(10)6(2-8)3-9/h7-9H,1-3H2,(H,5,10) |

InChI Key |

XJBNELXWSXDUFP-UHFFFAOYSA-N |

SMILES |

C(NC(=O)N(CO)CO)O |

Canonical SMILES |

C(NC(=O)N(CO)CO)O |

Other CAS No. |

13329-70-9 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,1,3 Tris Hydroxymethyl Urea

The synthesis of tris(hydroxymethyl)urea is primarily achieved through the reaction of urea (B33335) with formaldehyde (B43269). This reaction is a cornerstone in the production of urea-formaldehyde resins and involves a series of nucleophilic additions of the amine groups of urea to the carbonyl carbon of formaldehyde. The formation of mono-, di-, and tri-hydroxymethyl urea species occurs as part of this process.

The reaction pathway commences with the addition of one molecule of formaldehyde to urea to form monohydroxymethylurea. Subsequent additions of formaldehyde molecules to the remaining amino hydrogens lead to the formation of di- and eventually trihydroxymethylurea. The extent of hydroxymethylation is dependent on the reaction conditions, such as the molar ratio of formaldehyde to urea, the pH of the medium, and the reaction temperature. To favor the formation of 1,1,3-Tris(hydroxymethyl)urea, a significant excess of formaldehyde is typically employed.

While specific, detailed industrial synthesis protocols for the isolated compound are proprietary, the general approach involves carefully controlling the reaction parameters to maximize the yield of the desired tris-substituted product. A related industrial process for producing tris(hydroxymethyl)aminomethane involves the condensation of nitromethane (B149229) with formaldehyde under basic conditions, followed by hydrogenation. wikipedia.org This highlights the general utility of formaldehyde in creating tris(hydroxymethyl) structures.

Table 1: Key Parameters in the Synthesis of Hydroxymethylated Ureas

| Parameter | Influence on the Reaction | Typical Conditions for Higher Substitution |

| Formaldehyde:Urea Molar Ratio | A higher ratio of formaldehyde promotes a greater degree of hydroxymethylation. | > 3:1 |

| pH | The reaction rate is sensitive to pH. Basic conditions generally favor the addition reaction. | Alkaline (pH > 7) |

| Temperature | Higher temperatures can accelerate the reaction but may also promote subsequent condensation reactions. | Controlled, often moderately elevated. |

| Catalyst | Basic catalysts are often used to facilitate the nucleophilic addition. | e.g., Sodium hydroxide, Potassium carbonate |

Incorporation of Diverse Functional Moieties into Tris Urea Structures

The functionalization of urea-based structures is a significant area of research in medicinal chemistry and materials science, as it allows for the fine-tuning of the molecule's properties for specific applications. nih.gov The incorporation of diverse functional moieties into tris-urea structures can be achieved through various synthetic strategies, often targeting the N-H or O-H groups of the parent molecule or by building the functionalized urea (B33335) from corresponding precursors.

Research has demonstrated that the urea functionality is crucial for establishing key drug-target interactions, and its incorporation can modulate potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net General methods for synthesizing unsymmetrical trisubstituted ureas often involve multi-step processes or the use of specialized reagents. nih.gov

One common approach for creating functionalized ureas is through palladium-catalyzed C-N coupling reactions. researchgate.net This allows for the introduction of aryl or other organic groups. For instance, aryl chlorides and triflates can be coupled with ureas in the presence of a palladium catalyst and a suitable ligand.

Another strategy involves the use of isocyanates as reactive intermediates. An amine can react with phosgene (B1210022) or a phosgene equivalent to form an isocyanate, which then reacts with a second amine to form an unsymmetrical urea. nih.gov By choosing appropriate amine precursors, a wide variety of functional groups can be incorporated into the final tris-substituted urea structure.

Table 2: Methodologies for Incorporating Functional Moieties into Urea Structures

| Methodology | Description | Examples of Incorporated Moieties |

| Palladium-Catalyzed C-N Coupling | A versatile method for forming carbon-nitrogen bonds, allowing for the attachment of aryl and heteroaryl groups to the urea nitrogen. researchgate.net | Phenyl, pyridyl, substituted aromatic rings |

| Reaction with Isocyanates | The reaction of an amine with an isocyanate is a fundamental method for forming urea linkages. Functionalized isocyanates or amines can be used. nih.govnih.gov | Alkyl chains, aromatic groups, heterocyclic systems |

| Solid-Phase Synthesis | Enables the rapid synthesis of a library of related compounds by attaching the growing molecule to a solid support, facilitating purification. nih.gov | Diverse small organic molecules |

| Transamidation | The reaction of an amine with urea at elevated temperatures can be used to graft ureido groups onto molecules containing primary or secondary amines. nih.gov | Amino acids, polymers with amine functionalities |

| Coupling with Amides | The use of hypervalent iodine reagents can mediate the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. mdpi.com | A wide range of functional groups tolerant to the reaction conditions |

The introduction of specific functional groups can impart desired properties to the tris-urea scaffold. For example, the incorporation of redox-active or photoactive moieties can create stimuli-responsive materials where hydrogen bonding capabilities can be altered by external signals. mdpi.com In the field of drug design, functional groups are chosen to optimize interactions with biological targets, improve solubility, or enhance cell membrane permeability. nih.gov

Advanced Mechanistic Investigations of 1,1,3 Tris Hydroxymethyl Urea Reactivity

Polymerization and Cross-linking Dynamics

The trifunctional nature of 1,1,3-Tris(hydroxymethyl)urea (THMU) positions it as a critical monomer in the formation of complex, three-dimensional polymer networks, particularly in urea-formaldehyde (UF) resins. Its three hydroxymethyl groups provide multiple sites for propagation and cross-linking, significantly influencing the final architecture and properties of the thermoset polymer.

Role of 1,1,3-Tris(hydroxymethyl)urea in Urea-Formaldehyde Network Formation

In the synthesis of urea-formaldehyde resins, 1,1,3-Tris(hydroxymethyl)urea is a key intermediate formed during the initial hydroxymethylation step under alkaline conditions. This reaction involves the addition of formaldehyde (B43269) to urea (B33335), leading to a mixture of mono-, di-, and tri-hydroxymethylated ureas. The relative concentrations of these species are dependent on the formaldehyde to urea (F/U) molar ratio, with higher ratios favoring the formation of more highly substituted ureas like THMU.

The presence of THMU is fundamental to the development of a branched and ultimately cross-linked polymer network. During the subsequent acid-catalyzed condensation stage, the hydroxymethyl groups of THMU, along with those of mono- and di-hydroxymethylurea, react with the amino groups of other urea molecules or other hydroxymethyl groups. These reactions lead to the formation of methylene (B1212753) (-CH₂-) and methylene ether (-CH₂-O-CH₂-) bridges, which constitute the backbone and cross-links of the polymer network. The trifunctionality of THMU allows for the creation of branching points, which are essential for transforming the initially linear or lightly branched oligomers into a rigid, three-dimensional thermoset structure.

Molecular dynamics simulations have been employed to model the cross-linking process of urea and formaldehyde, providing insights into the structure and properties of the resulting poly(urea-formaldehyde) (PUF) network. nih.gov These simulations have confirmed that increasing the cross-linking density, a factor directly influenced by the concentration of multifunctional monomers like THMU, leads to a significant improvement in the mechanical properties of the polymer. nih.gov Furthermore, studies have shown that UF resins with a higher proportion of branched structures, which can be attributed to the incorporation of THMU, exhibit different curing behaviors and final properties compared to more linear resins. mdpi.com

The following table summarizes the key reactive species in UF resin formation and their functionality:

| Compound | Structure | Functionality | Role in Network Formation |

| Urea | CO(NH₂)₂ | 4 (tetrafunctional) | Core monomer |

| Monohydroxymethylurea | CO(NH₂)(NHCH₂OH) | 3 (trifunctional) | Chain propagation and branching |

| 1,3-Bis(hydroxymethyl)urea | CO(NHCH₂OH)₂ | 2 (difunctional) | Primarily chain propagation |

| 1,1,3-Tris(hydroxymethyl)urea | CO(N(CH₂OH)₂)(NHCH₂OH) | 3 (trifunctional) | Branching and cross-linking |

Cross-linking Kinetics and Polymer Architecture Development

Kinetic studies on melamine-urea-formaldehyde (B8673199) (MUF) resins, which share mechanistic similarities with UF resins, have shown that the cross-linking process can be modeled as an nth-order reaction. The apparent orders of reaction are typically around two, suggesting that the cross-linking predominantly proceeds via bimolecular reactions between reactive species. romanacerc-korosec.siresearchgate.net The activation energies for these processes are influenced by the composition of the resin, including the presence of multifunctional species.

The incorporation of THMU into the polymerizing system has a profound impact on the development of the polymer architecture. Its trifunctionality promotes the formation of a highly branched structure during the early stages of condensation. As the reaction progresses, these branched oligomers interconnect, leading to a rapid increase in viscosity and eventually gelation, the point at which a continuous network is formed. The final polymer architecture is characterized by a high cross-link density, which imparts rigidity, thermal stability, and solvent resistance to the cured resin.

Molecular dynamics simulations have provided a molecular-level understanding of how cross-linking affects the polymer network. These studies have shown that as the cross-linking density increases, there is a significant reduction in hydrogen bonding within the system. nih.gov This is because the formation of covalent cross-links restricts the mobility of the polymer chains and disrupts the regular arrangement that facilitates hydrogen bonding.

The table below presents a simplified reaction scheme for the formation of methylene bridges during the acid-catalyzed condensation of UF resins, highlighting the role of hydroxymethylated ureas.

| Reactant 1 | Reactant 2 | Product | Bridge Type |

| R-NH-CH₂OH | H₂N-R' | R-NH-CH₂-NH-R' + H₂O | Methylene |

| R-NH-CH₂OH | HOCH₂-NH-R' | R-NH-CH₂-O-CH₂-NH-R' + H₂O | Methylene Ether |

Supramolecular Self-Assembly Mechanisms

While the primary structure of cured urea-formaldehyde resins is defined by covalent cross-links, non-covalent interactions, particularly hydrogen bonding, play a crucial role in the organization and properties of these materials, both in the pre-polymerized state and in the final network. The urea and hydroxymethyl groups in 1,1,3-Tris(hydroxymethyl)urea provide multiple sites for hydrogen bonding, suggesting its potential to participate in and influence supramolecular self-assembly.

Elucidation of Hydrogen Bonding Networks in Tris-Urea Supramolecular Systems

The urea moiety is a well-established motif for forming strong and directional hydrogen bonds. The two N-H groups of a urea molecule act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows for the formation of extensive, one-dimensional hydrogen-bonded chains or more complex, three-dimensional networks. mdpi.com The presence of three urea-like functionalities in a tris-urea framework can lead to the formation of highly organized supramolecular structures.

In the context of 1,1,3-Tris(hydroxymethyl)urea, the hydroxymethyl groups introduce additional possibilities for hydrogen bonding. The hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, enabling interactions with other hydroxymethyl groups, urea moieties, and solvent molecules (e.g., water). This can lead to the formation of intricate and robust hydrogen-bonded networks.

Theoretical studies on hydroxymethyl urea-water clusters have shown that O-H···O, O-H···N, and N-H···O type hydrogen bonds contribute to the stability of these systems. researchgate.net The energies of these hydrogen bonds can vary significantly, indicating a range of interaction strengths within the network. researchgate.net The presence of multiple hydroxyl groups in THMU is likely to enhance the complexity and strength of these hydrogen-bonded networks.

The influence of hydrogen bonding on the crystallization behavior of polymers containing urea groups has been demonstrated in studies of polyurethanes. acs.org Even in polymers with long aliphatic segments, hydrogen bonding can control the crystallization process and the final crystal structure. acs.org This suggests that in systems containing THMU, hydrogen bonding could play a significant role in directing the local arrangement of molecules prior to and during polymerization.

Pathways of Self-Assembly Leading to Ordered Supramolecular Architectures

The self-assembly of molecules into ordered supramolecular architectures is driven by a delicate balance of non-covalent interactions. For tris-urea systems, hydrogen bonding is the primary driving force. The directional nature of the N-H···O=C hydrogen bonds in urea groups promotes the formation of well-defined, linear tapes or helical structures.

The pathway to these ordered architectures typically involves a nucleation-growth mechanism. Initially, a few molecules associate to form a small, ordered nucleus. This nucleus then grows by the sequential addition of more molecules. The presence of multiple hydrogen bonding sites in THMU, including both the urea and hydroxymethyl groups, could facilitate the formation of stable nuclei and promote the growth of well-defined supramolecular structures.

Reactivity in Diverse Chemical Transformations

Beyond its well-established role in the synthesis of urea-formaldehyde resins, the reactivity of the hydroxymethyl groups and the urea backbone in 1,1,3-Tris(hydroxymethyl)urea allows for its potential participation in a variety of other chemical transformations. While specific examples utilizing 1,1,3-Tris(hydroxymethyl)urea as a starting material in these contexts are not extensively documented, the known reactivity of N-hydroxymethyl ureas and related compounds provides a basis for exploring its synthetic utility.

The hydroxymethyl groups in THMU are analogous to those in N-hydroxymethylamides and can be expected to undergo similar reactions. These include:

Etherification: In the presence of an alcohol and an acid catalyst, the hydroxymethyl groups can be converted to the corresponding ethers.

Esterification: Reaction with carboxylic acids or their derivatives can lead to the formation of esters.

Reactions with Nucleophiles: The hydroxymethyl group can be displaced by various nucleophiles, particularly after activation (e.g., by protonation in acidic media).

The urea backbone of THMU also presents opportunities for further chemical modification. The N-H bond of the secondary amine can be a site for substitution reactions. Furthermore, the entire urea moiety can participate in cyclization reactions to form heterocyclic compounds. The synthesis of various N-heterocycles from urea and its derivatives is a well-established area of organic chemistry. nih.gov For instance, ureas can react with dicarbonyl compounds or their equivalents to form pyrimidines and related heterocycles. While direct examples with THMU are scarce, its structure suggests it could be a precursor for more complex, functionalized heterocyclic systems.

One area where related hydroxymethyl compounds have found application is in the synthesis of heterocyclic structures. For example, N,N'-bis(hydroxymethyl)urea can be synthesized from urea and formaldehyde, and its derivatives can be used in further synthetic transformations. researchgate.net The reaction of allantoin (B1664786) with formaldehyde leads to the formation of N-(hydroxymethyl)-N-(1,3-dihydroxymethyl-2,5-dioxo-4-imidazolidinyl)-N'-(hydroxymethyl)urea, a complex heterocyclic compound. rsc.org This demonstrates the potential for the hydroxymethylurea functionality to be incorporated into more elaborate molecular architectures.

The following table provides a summary of potential reactions of 1,1,3-Tris(hydroxymethyl)urea based on the known reactivity of its functional groups.

| Functional Group | Reagent/Conditions | Potential Product |

| Hydroxymethyl (-CH₂OH) | Alcohol, Acid Catalyst | Ether |

| Hydroxymethyl (-CH₂OH) | Carboxylic Acid, Acid Catalyst | Ester |

| Urea (N-H) | Electrophile | N-Substituted Urea Derivative |

| Urea and Hydroxymethyl groups | Dicarbonyl Compound | Heterocyclic Compound |

It is important to note that the reactivity of THMU in these transformations would be influenced by the presence of multiple reactive sites within the same molecule, which could lead to competing reactions or the formation of polymeric materials.

Reactions with Isocyanates and Amines

The reactivity of Tris(hydroxymethyl)urea with isocyanates is of significant interest for the synthesis of polyurethanes and related polymers. The molecule contains two types of reactive sites for isocyanates: the hydroxyl (-OH) groups and the amide (N-H) protons of the urea moiety. Generally, the reaction of an isocyanate with an alcohol to form a urethane (B1682113) is more facile than its reaction with a urea to form a biuret, especially without specific catalysts or elevated temperatures. researchgate.netpoliuretanos.net

The primary reaction of this compound with an isocyanate involves the nucleophilic attack of the hydroxyl groups on the electrophilic carbon of the isocyanate group (-N=C=O). This addition reaction results in the formation of a stable urethane linkage. qucosa.de Given the presence of three hydroxyl groups, this compound can act as a cross-linking agent, reacting with di- or polyisocyanates to form a three-dimensional polymer network. The general scheme for this reaction is the formation of poly(urethane-urea)s. nih.govlmaleidykla.lt

Further reaction can occur between the N-H protons of the newly formed urethane group and another isocyanate molecule to form an allophanate (B1242929) linkage. researchgate.netnih.gov Similarly, the N-H protons of the original urea backbone can react with isocyanates to form biuret-type structures. google.com These secondary reactions typically require more forcing conditions, such as higher temperatures or specific catalysts, and lead to a higher degree of cross-linking in the final polymer. researchgate.net

The reaction with amines is less straightforward. The urea N-H protons are generally not sufficiently acidic or nucleophilic to react readily with amines under standard conditions. However, in the context of polymerization, the primary reaction is the consumption of isocyanate groups by the hydroxyls of this compound and any primary/secondary amines present in the system to form urea linkages. poliuretanos.net

Table 1: Potential Reaction Products of this compound with a Monoisocyanate (R-NCO)

| Reactive Site on this compound | Product Functional Group | Structure of Linkage |

| Hydroxyl (-OH) | Urethane | -O-C(=O)NH-R |

| Urethane N-H | Allophanate | -N(C(=O)NH-R)-C(=O)O- |

| Urea N-H | Biuret-like | >N-C(=O)N(R)-C(=O)NH-R |

Coordination Chemistry with Metal Ions

The coordination chemistry of this compound with metal ions has not been extensively reported, but can be inferred from the well-established behavior of urea and other similar ligands like Tris(hydroxymethyl)aminomethane (Tris). wikipedia.orgresearchgate.net Urea itself is a classic ligand in coordination chemistry, typically coordinating to metal ions in a monodentate fashion through its carbonyl oxygen atom. rjpbcs.com This is due to the lone pairs on the oxygen and the resonance stabilization of the C=O bond upon coordination.

For this compound, the primary coordination site is expected to be the carbonyl oxygen atom of the urea group. The interaction would involve the donation of electron density from the oxygen to an empty orbital of the metal ion, forming a coordinate covalent bond. This mode of coordination is observed in complexes of urea with various transition metals, including Cu(II), Zn(II), Ag(I), and Cd(II). rjpbcs.com

The presence of the three hydroxymethyl groups introduces the possibility of more complex coordination behavior. The hydroxyl oxygens can also act as donor atoms, potentially leading to the formation of chelate rings. Depending on the metal ion's size, charge, and preferred coordination geometry, this compound could act as a bidentate or even tridentate ligand, involving one or more hydroxyl groups in addition to the primary carbonyl oxygen coordination. This chelation would enhance the stability of the resulting metal complex. While the amino group of Tris(hydroxymethyl)aminomethane is a strong binding site for metals, the amide nitrogens in this compound are significantly less basic and are not expected to be primary coordination sites, though nitrogen coordination is seen in some urea complexes with specific metals like silver.

Table 2: Expected Coordination Modes of this compound with Metal Ions (M)

| Coordination Mode | Donating Atoms | Potential Structure |

| Monodentate | Carbonyl Oxygen | M ← O=C(N-)₂ |

| Bidentate | Carbonyl Oxygen, Hydroxyl Oxygen | Chelate ring involving M, O=C, N, C, and O-H |

| Bridging | Carbonyl Oxygen | (N-)₂C=O → M ... M ← O=C(N-)₂ |

Computational and Theoretical Studies of 1,1,3 Tris Hydroxymethyl Urea

Molecular Conformation and Energetic Landscapes of the Compound

The conformational flexibility of Tris(hydroxymethyl)urea is a key determinant of its reactivity and interaction patterns. The urea (B33335) functionality itself exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in a relatively planar urea backbone. However, the presence of three hydroxymethyl (-CH2OH) groups introduces significant conformational complexity.

The rotation around the N-C(H2OH) and C-O bonds gives rise to a multitude of possible conformers. The energetic landscape of the molecule is therefore complex, with numerous local minima corresponding to different spatial arrangements of the hydroxymethyl groups. These conformations are stabilized or destabilized by a combination of factors, including steric hindrance between the hydroxymethyl groups and the potential for intramolecular hydrogen bonding. For instance, a hydroxymethyl group on one nitrogen atom can form a hydrogen bond with the carbonyl oxygen or a hydroxymethyl group on the other nitrogen.

Computational studies on related N,N'-substituted ureas show a clear preference for trans,trans conformations in the solid state and in solution, though cis,trans and cis,cis conformations are also possible. nih.govresearchgate.net The introduction of bulky substituents can shift this equilibrium. nih.gov For this compound, the energetic barriers to rotation and the relative energies of different conformers would need to be determined through detailed quantum mechanical calculations, such as Density Functional Theory (DFT), to fully map its energetic landscape. The interplay between these various conformers is crucial for understanding its subsequent reactions and aggregation behavior.

Quantum Mechanical and Molecular Dynamics Simulations of Reactivity and Interactions

Quantum mechanical (QM) simulations are indispensable for studying the chemical reactivity of this compound. creative-quantum.eu As an intermediate in the formation of urea-formaldehyde (UF) resins, its primary reactivity involves the hydroxymethyl groups. irispublishers.com These groups can react with other urea molecules or with each other in condensation reactions, forming methylene (B1212753) (-N-CH2-N-) or ether (-N-CH2-O-CH2-N-) linkages, which leads to the growth of a polymer network. irispublishers.comresearchgate.net

QM methods can be used to:

Determine Reaction Pathways: By calculating the thermodynamic and kinetic parameters of individual reaction steps, researchers can identify the most favorable pathways for polymerization. creative-quantum.eu

Analyze Transition States: Understanding the structure and energy of transition states is crucial for predicting reaction rates and mechanisms.

Investigate Bond Stability: QM calculations can determine the strength of C-O, O-H, and N-C bonds, providing insight into the lability of the hydroxymethyl groups under different conditions (e.g., pH). creative-quantum.eu

Molecular dynamics (MD) simulations complement QM studies by modeling the dynamic behavior of this compound and its interactions with surrounding molecules, particularly in solution. creative-quantum.eu MD simulations of urea and its derivatives in aqueous solutions have shown that these molecules can significantly alter the structure and dynamics of water. nih.govresearchgate.net For this compound, MD simulations can reveal:

Solvation Structure: How water molecules arrange around the solute, forming hydrogen bonds with the carbonyl oxygen, amide hydrogens, and hydroxyl groups.

Interaction Dynamics: The timescale and nature of interactions, such as the formation and breaking of hydrogen bonds with water or other solute molecules. researchgate.net

Concentration Effects: How local concentrations fluctuate, leading to the formation of transient clusters that can act as precursors to aggregation and nucleation. nih.gov

By combining QM and MD in adaptive QM/MM (Quantum Mechanics/Molecular Mechanics) schemes, it is possible to model chemical reactions within a realistic solvent environment, providing a comprehensive picture of the compound's reactivity. osti.gov

Theoretical Modeling of Intermolecular Interactions and Supramolecular Aggregation

The structure of this compound, with its multiple hydrogen bond donors (N-H and O-H groups) and acceptors (C=O and O-H groups), makes it highly prone to forming extensive intermolecular hydrogen-bonding networks. jst.go.jpnih.gov These interactions are the primary driving force behind its self-assembly into larger supramolecular structures.

Theoretical modeling can quantify the strength and geometry of these interactions. Studies on simpler systems like hydroxymethyl urea-water clusters using Density Functional Theory have shown that various types of hydrogen bonds (O-H···O, O-H···N, and N-H···O) contribute to stability, with interaction energies ranging from approximately 2 to 18 kcal/mol. yu.edu.jo For this compound, the potential for multiple simultaneous hydrogen bonds leads to strong intermolecular binding.

Key features of its intermolecular interactions include:

Urea-Urea Interactions: Similar to unsubstituted urea, the N-H and C=O groups can form strong, directional hydrogen bonds, leading to the formation of chains or ribbon-like structures. jst.go.jpresearchgate.net

Hydroxymethyl Group Interactions: The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to complex, three-dimensional networks that link multiple molecules.

Cooperative Bonding: The formation of one hydrogen bond can influence the strength of adjacent bonds, a phenomenon known as cooperativity, which is crucial in stabilizing larger aggregates. nih.gov

This capacity for extensive hydrogen bonding drives the supramolecular aggregation of this compound. Theoretical models predict that these molecules will self-assemble in solution, forming dynamic clusters that can grow into larger, more ordered structures. nih.gov This process is fundamental to the initial stages of UF resin curing, where these aggregates form the building blocks of the final cross-linked polymer network. nih.gov The balance of hydrophilicity from the hydroxyl groups and the hydrogen-bonding capability of the urea core is essential for this aggregation behavior. jst.go.jp

Data Tables

Table 1: Calculated Hydrogen Bond Energies in a Related System (Hydroxymethyl Urea-Water Clusters) yu.edu.jo

| Hydrogen Bond Type | Interaction Energy (kcal/mol) |

| O-H···O | 2.23 - 17.95 |

| O-H···N | 2.23 - 17.95 |

| N-H···O | 2.23 - 17.95 |

Note: The wide range reflects the different geometries and cooperative effects within various cluster sizes.

Table 2: Conformational Preferences in N,N'-Disubstituted Ureas nih.govresearchgate.net

| Conformation | Typical Substituents | Key Feature |

| trans,trans | Aryl groups | Generally the most stable conformation. |

| cis,trans | One aryl, one other group | Can be stabilized by intramolecular hydrogen bonding. |

| cis,cis | N-methylation of aryl ureas | Shift from trans,trans can be induced by specific substitutions. |

Applications of 1,1,3 Tris Hydroxymethyl Urea and Its Structural Motifs in Advanced Materials Science

Polymeric Composites and Resins

The ability of tris(hydroxymethyl)urea to act as a crosslinking agent and modifier has been particularly impactful in the field of polymeric composites and resins, most notably in urea-formaldehyde systems.

Urea-formaldehyde (UF) resins are a significant class of thermosetting polymers widely used as adhesives and binders, especially in the wood products industry. wikipedia.orgcapitalresin.comirispublishers.com The performance of these resins is intrinsically linked to their chemical structure, which is established during the synthesis process involving hydroxymethylation and subsequent polycondensation reactions. irispublishers.comkirj.eeresearchgate.net

This compound has been identified as a key intermediate in the three-step synthesis of UF resins, particularly during the alkaline post-treatment with urea (B33335). kirj.ee The introduction of this and other hydroxymethylated urea derivatives significantly influences the final network structure of the cured resin. The presence of multiple hydroxymethyl groups allows for a higher degree of crosslinking, which can enhance properties such as tensile strength, flexural modulus, and heat distortion temperature. capitalresin.com

The final structure and properties of the resin are highly dependent on the reaction conditions. For instance, acid-catalyzed polycondensation primarily involves mono- and 1,3-bis(hydroxymethyl)urea to form methylene (B1212753) bridges, leading to chain branching. kirj.ee In contrast, bis(hydroxymethyl) groups tend not to participate directly in this acid-promoted polycondensation. kirj.ee The migration of formaldehyde (B43269) from these more substituted ureas to free urea to form monohydroxymethyl urea is a crucial step that dictates the ultimate polymer architecture. kirj.ee A higher content of oligomers with methylene groups adjacent to secondary amino groups is indicative of a more thorough heat treatment. kirj.ee

The molar ratio of formaldehyde to urea (F/U) is another critical parameter that affects the structure and properties of UF resins. nih.gov Higher F/U ratios generally lead to a greater degree of hydroxymethylation and branching, which can improve the crosslink density and mechanical properties of the cured resin. nih.gov However, it can also lead to higher free formaldehyde emissions, a significant drawback of UF resins. wikipedia.orgmdpi.com The incorporation of modifiers like this compound can potentially allow for the use of lower F/U ratios while maintaining desirable properties, thus mitigating formaldehyde release. mdpi.com

Table 1: Influence of Structural Features on Urea-Formaldehyde Resin Properties

| Structural Feature | Influence on Resin Properties |

| High content of this compound | Increased crosslink density, potentially improved mechanical strength and thermal stability. kirj.ee |

| Methylene bridges from mono- and 1,3-bishydroxymethyl urea | Chain branching, contributing to the three-dimensional network. kirj.ee |

| Migration of formaldehyde to form monohydroxymethyl urea | Affects the final polymer architecture and distribution of crosslinks. kirj.ee |

| High F/U molar ratio | Increased branching and crosslinking, but also higher potential for formaldehyde emission. nih.gov |

| Linear vs. Branched Chains | The ratio of linear to branched chains, influenced by reaction conditions, dictates the final resin structure and performance. researchgate.net |

The principles derived from the self-assembly of tris-urea motifs have been instrumental in the design and development of novel hydrogel systems. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them suitable for a wide range of applications, including in the biomedical field. jst.go.jp

The formation of supramolecular hydrogels from C3-symmetric amphiphilic tris-urea derivatives demonstrates the power of molecular self-assembly. jst.go.jpresearchgate.net These molecules are designed with both hydrophobic and hydrophilic components. The hydrophobic core, often the tris-urea framework, drives the self-assembly process in aqueous environments to minimize contact with water, while the hydrophilic outer groups interact favorably with water, leading to the formation of a stable, water-swollen network. jst.go.jp

For instance, a C3-symmetric amphiphilic tris-urea molecule functionalized with glucose derivatives as the hydrophilic groups can self-assemble into a transparent supramolecular hydrogel at a minimum gelation concentration (MGC) of 1.5 wt%. jst.go.jp Scanning electron microscopy (SEM) of the corresponding xerogels reveals the formation of homogeneous fibrous aggregates, which are the basis of the gel network. jst.go.jpresearchgate.net

The properties of these hydrogels can be tuned by modifying the molecular structure of the tris-urea derivative. For example, adjusting the balance between the hydrophobic and hydrophilic moieties can alter the MGC and the thermal stability of the resulting hydrogel. jst.go.jpresearchgate.net A C3-symmetric amphiphilic tris-urea with a reduced hydrophobic part compared to a similar derivative was shown to form a hydrogel at a lower MGC of 0.25 wt% (1.9 mM). researchgate.net This particular hydrogel demonstrated remarkable stability across a wide pH range and in various aqueous solutions, including acidic and basic buffers, cell culture media, and even seawater. researchgate.net

Table 2: Properties of Supramolecular Hydrogels from Tris-Urea Derivatives

| Tris-Urea Derivative | Minimum Gelation Concentration (MGC) | Key Properties |

| C3-Symmetric Amphiphilic Tris-Urea with Glucose Derivatives | 1.5 wt% | Forms a transparent hydrogel with homogeneous fibrous aggregates. jst.go.jp |

| C3-Symmetric Amphiphilic Tris-Urea with Reduced Hydrophobic Moiety | 0.25 wt% (1.9 mM) | Forms a stable hydrogel in a wide range of aqueous solutions and pH values. researchgate.net |

Supramolecular Gels and Functional Soft Materials

The ability of the tris-urea motif to form extensive hydrogen-bonded networks is a key feature that has been exploited in the creation of supramolecular gels and other functional soft materials with advanced properties.

The introduction of tris-urea motifs into polymer backbones has emerged as a promising strategy for developing self-healing materials. researchgate.netnih.gov These materials can autonomously repair damage, thereby extending their lifetime and enhancing their reliability. The self-healing capability arises from the dynamic and reversible nature of the non-covalent interactions, particularly the multiple hydrogen bonds, within the tris-urea structure. researchgate.net

A tris-urea based motif can provide up to six hydrogen-bonding sites, which can form robust yet reversible crosslinks within a polymer matrix. researchgate.netnih.gov By incorporating these motifs into flexible polymer chains, such as polydimethylsiloxane (B3030410) (PDMS), it is possible to create soft, self-healing materials. researchgate.net When a mechanical cut is introduced, the polymer chains at the damaged surface can rearrange and re-establish the hydrogen-bonded network, effectively healing the incision. researchgate.netnih.gov

The mechanical properties of these self-healing materials can be tailored by selecting the appropriate bis-isocyanate component that forms the polymer backbone, allowing for a spectrum of materials with varying flexibility. researchgate.netnih.gov While early examples based on PDMS were relatively soft, further research has focused on developing more robust, stretchable films suitable for industrial applications. researchgate.net More recent developments have also explored making the covalent urea bond itself dynamic, for instance, through the use of zinc salts, to create a new class of self-healing and reprocessable polyurea materials. rsc.org3dprint.com

Supramolecular hydrogels derived from tris-urea compounds have shown significant potential as advanced separation media, particularly for the electrophoresis of biomolecules like proteins and DNA. jst.go.jpnih.gov These gels can serve as an alternative to traditional polyacrylamide and agarose (B213101) gels. jst.go.jp

The porous network structure of the tris-urea hydrogel allows for the size-based separation of macromolecules. The pore size can be influenced by the concentration of the gelator and the specific molecular structure of the tris-urea derivative. jst.go.jp For example, a supramolecular hydrogel formed from a C3-symmetric amphiphilic tris-urea has been successfully used for the electrophoresis of denatured proteins in a manner similar to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). jst.go.jp

Furthermore, these supramolecular gels can be designed to separate native proteins and even DNA fragments. jst.go.jpnih.gov The ability to tune the gel's properties by modifying the tris-urea gelator provides a versatile platform for developing customized separation media for a variety of analytical and preparative applications in biotechnology and molecular biology. jst.go.jp

Novel Applications in Bioinorganic Chemistry

While the primary applications of this compound and its motifs are in materials science, the underlying principles of molecular recognition and self-assembly have relevance in bioinorganic chemistry. The tripodal TREN-based tris-urea receptors (TREN = tris(2-aminoethyl)amine) have demonstrated a remarkable ability to self-assemble with various oxoanions to form dimeric capsules upon crystallization. ornl.gov

This self-assembly process is highly selective, allowing for the encapsulation of tetrahedral XO4n− anions based on their charge, shape, and size. ornl.gov This selectivity provides an effective method for separating these anions from complex aqueous environments. ornl.gov This capability for selective ion recognition and separation is a key area of interest in bioinorganic chemistry, with potential applications in sensing, sequestration of environmentally relevant anions, and mimicking biological transport systems.

Emerging Research Directions and Future Outlook for 1,1,3 Tris Hydroxymethyl Urea Research

Innovation in Green Synthesis and Sustainable Production Pathways

The traditional synthesis of tris(hydroxymethyl)urea occurs during the formation of urea-formaldehyde resins, which involves the reaction of urea (B33335) and formaldehyde (B43269). irispublishers.com Innovations in green chemistry are pushing for more sustainable production pathways for these types of compounds.

Key Principles of Green Synthesis: The development of environmentally friendly synthesis routes is a primary focus. This includes the use of catalysts that are less harmful to the environment and the development of processes that reduce the generation of volatile organic compounds. scipedia.com For instance, research into "green" synthesis of heterocycles from urea and its derivatives highlights approaches such as using aqueous media and improved catalysts. tandfonline.com These principles are applicable to the synthesis of hydroxymethyl ureas, aiming to minimize byproducts and energy consumption.

Sustainable Catalysts: The synthesis of urea-formaldehyde resins, and thus this compound, can be influenced by various catalysts. researchgate.net Research has explored different acidic and alkaline catalysts to control the polymerization process. researchgate.net The move towards sustainable catalysts involves investigating options like bi-functional catalysts or those derived from renewable resources that can enhance reaction efficiency while being environmentally benign. The use of carbonates and bivalent metal oxides has been explored to accelerate curing times in related resin systems. acs.org

Alternative Feedstocks and Synthesis Routes: A significant area of innovation is the exploration of alternative feedstocks to reduce reliance on petrochemicals. While direct green synthesis routes for isolated this compound are still an emerging area, related research provides insights. For example, the synthesis of bio-based adhesives using tannin and urea derivatives presents an aldehyde-free route, which is a step towards greener alternatives. mdpi.com Additionally, the development of waterborne polyurethane-urea dispersions is a notable advancement in creating more environmentally friendly polymer systems. scipedia.com

Table 1: Comparison of Conventional and Green Synthesis Approaches for Urea-Based Compounds

| Feature | Conventional Synthesis | Emerging Green Approaches |

| Solvents | Often organic solvents | Water, ionic liquids, or solvent-free conditions tandfonline.com |

| Catalysts | Strong acids or bases (e.g., H₂SO₄, NaOH) researchgate.net | Benign catalysts (e.g., bi-functional catalysts, metal oxides) acs.org |

| Feedstocks | Primarily petroleum-based (e.g., formaldehyde) | Bio-based alternatives, CO₂ utilization tandfonline.com |

| Byproducts | Potential for hazardous byproducts | Minimized byproduct formation, focus on recyclability |

| Energy Use | Often requires high temperatures and pressures | Lower energy consumption through optimized catalysts and processes |

Integration with Advanced Spectroscopic and Analytical Characterization Techniques

The precise characterization of 1,1,3-Tris(hydroxymethyl)urea, both as an isolated compound and within polymer matrices, is crucial for understanding its properties and performance. Advanced analytical techniques are providing deeper insights into its structure and behavior.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure of urea derivatives. researchgate.net 13C-NMR spectroscopy, in particular, can be used to identify the different chemical environments of carbon atoms within the this compound molecule, helping to understand its formation and reactions in urea-formaldehyde resins. researchgate.net While specific NMR data for isolated this compound is not widely published, the principles of NMR applied to urea and its derivatives are well-established for structural analysis. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of compounds like this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging for small, polar molecules like urea and its derivatives due to difficulties with chromatographic retention and background interference. kcasbio.com However, advanced methods like triple-quadrupole MS are being developed for more specific and sensitive detection. lcms.cz

Crystallographic and Diffraction Techniques:

Synchrotron X-Ray Diffraction (XRD): This advanced technique is being used to study the crystalline domains within urea-formaldehyde resins. koreascience.kr Research has shown that these crystalline regions can be composed of mono-, bis-, and this compound. koreascience.kr Synchrotron XRD provides high-resolution data that helps in understanding how these crystalline structures influence the properties of the final resin product. koreascience.kr The crystalline structure of related urea compounds, like urea nitrate, has been solved using three-dimensional X-ray data, indicating the potential of this technique for detailed structural analysis of this compound crystals. utwente.nl

Theoretical and Computational Analysis:

Density Functional Theory (DFT): Theoretical studies using methods like DFT are employed to investigate the properties of hydroxymethyl urea clusters. yu.edu.jo These computational analyses can provide insights into the stability of such compounds and the nature of their intermolecular interactions, such as hydrogen bonding with water molecules. yu.edu.jo

Table 2: Advanced Analytical Techniques for the Characterization of Hydroxymethyl Ureas

| Technique | Information Obtained | Relevance to this compound |

| NMR Spectroscopy | Molecular structure, chemical environment of atoms | Elucidation of the formation and reaction mechanisms in resins researchgate.net |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Identification and quantification, though challenges exist for small polar molecules kcasbio.com |

| Synchrotron XRD | Crystal structure, crystalline domains in polymers | Understanding the solid-state structure and its influence on material properties koreascience.kr |

| DFT Calculations | Molecular geometry, interaction energies, stability | Predicting properties and understanding intermolecular forces yu.edu.jo |

Exploration of Novel Application Domains in Chemical and Material Sciences

Beyond its established role in urea-formaldehyde adhesives, this compound and related hydroxymethylated ureas are being explored for a variety of novel applications.

Wood Adhesives: While a primary component of traditional UF wood adhesives, research is ongoing to improve the performance of these resins. cnrs.fr This includes modifying UF resins to enhance properties like fracture toughness and resistance to hydrolysis. usda.gov The formation of this compound is a key step in creating the polymeric network that provides adhesion. google.com

Polymer Modification and Crosslinking: Hydroxymethyl urea compounds can act as crosslinking agents in polymer systems. The hydroxyl groups can react with other functional groups on polymer chains to form a crosslinked network, thereby modifying the mechanical and thermal properties of the material. For instance, dialdehyde (B1249045) starch has been used to modify melamine-urea-formaldehyde (B8673199) resins through in-situ polymerization with urea and hydroxymethylurea, leading to improved toughness and adhesive performance. mdpi.com The tris-urea motif has also been incorporated into polydimethylsiloxane-based materials to create self-healing polymers. researchgate.net

Controlled-Release Fertilizers: A significant area of application for urea derivatives is in agriculture. Urea-formaldehyde compounds are used as slow-release nitrogen fertilizers. mdpi.com The slower release of nitrogen is beneficial for plant uptake and reduces environmental runoff. Recent research has explored trapping urea, hydroxymethylurea, and urea-formaldehyde polymers within a lignin-based matrix to create eco-friendly, controlled-release fertilizers. akzonobel.com

Textile Finishing: Urea-formaldehyde resins, which are formed from this compound precursors, are used in the textile industry to impart properties like wrinkle resistance. haz-map.com The resin crosslinks with the cellulose (B213188) fibers in cotton, for example, to improve its dimensional stability.

Table 3: Novel Applications of this compound and Related Compounds

| Application Domain | Function of this compound | Key Research Findings |

| Wood Adhesives | Precursor to the thermosetting resin network google.com | Modification of UF resins can improve fracture toughness and hydrolysis resistance usda.gov |

| Polymer Modification | Crosslinking agent through its hydroxyl groups | In-situ polymerization with dialdehyde starch enhances resin toughness and performance mdpi.com |

| Controlled-Release Fertilizers | Component of slow-release nitrogen polymers | Lignin can be used to trap hydroxymethylurea polymers for controlled nutrient release akzonobel.com |

| Textile Finishing | Precursor for wrinkle-resistant finishes haz-map.com | Crosslinks with textile fibers to improve dimensional stability |

Q & A

Q. What are the established synthesis protocols for Tris(hydroxymethyl)urea, and how can researchers optimize reaction conditions for purity?

- Methodological Answer : this compound is typically synthesized via hydroxymethylation of urea using formaldehyde under controlled pH and temperature. Key steps include:

Reaction Setup : Maintain a molar ratio of urea:formaldehyde (1:3) in aqueous solution at 60–80°C for 4–6 hours.

pH Control : Adjust to pH 8–9 using alkaline agents (e.g., sodium hydroxide) to favor hydroxymethylation over cross-linking.

Purification : Isolate the product via vacuum distillation or recrystallization from ethanol/water mixtures.

- Characterization : Confirm purity using FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹³C NMR (hydroxymethyl peaks at ~65 ppm). Monitor byproducts (e.g., methylol derivatives) via HPLC .

- Optimization : Use fractional factorial design to test variables (temperature, pH, stoichiometry) and minimize side reactions.

Q. How can researchers validate the stability of this compound in aqueous buffers for biochemical applications?

- Methodological Answer : Stability depends on pH, temperature, and ionic strength. Recommended validation steps:

Accelerated Degradation Studies : Incubate solutions at 25°C, 37°C, and 50°C for 1–4 weeks.

Analytical Monitoring : Use UV-Vis spectroscopy (λ = 260 nm) to detect decomposition products. Compare against fresh controls.

pH Stability : Test buffering capacity in pH 7–9 ranges, as deviations may indicate hydrolysis .

- Critical Consideration : Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation.

Advanced Research Questions

Q. How should researchers address contradictions in literature data regarding this compound’s reactivity in cross-linking reactions?

- Methodological Answer : Discrepancies often arise from variations in solvent systems or catalyst use. A systematic approach includes:

Literature Meta-Analysis : Categorize studies by reaction conditions (e.g., protic vs. aprotic solvents, presence of Lewis acids).

Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., anhydrous DMF vs. aqueous NaOH).

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-urea) to track reaction pathways via MS/MS fragmentation .

- Resolution : Apply multivariate regression to identify dominant factors (e.g., solvent polarity accounts for >70% variance in cross-linking efficiency).

Q. What strategies are effective for integrating this compound into novel drug delivery systems while ensuring biocompatibility?

- Methodological Answer : Design biocompatible formulations by:

Copolymer Synthesis : Graft this compound onto PEG or PLGA backbones via carbodiimide coupling.

In Vitro Testing : Assess cytotoxicity (MTT assay) and hemocompatibility (hemolysis <5% at 1 mg/mL).

Drug Loading Efficiency : Optimize using Box-Behnken designs to balance payload capacity (e.g., doxorubicin) and release kinetics (pH-sensitive hydrogels) .

- Regulatory Compliance : Follow ISO 10993-5 guidelines for biological safety evaluations.

Q. How can computational modeling predict this compound’s interactions with biomacromolecules (e.g., proteins, DNA)?

- Methodological Answer : Combine molecular docking and MD simulations:

Docking : Use AutoDock Vina to screen binding affinities to target sites (e.g., DNA minor groove).

MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability (RMSD <2 Å).

Validation : Cross-reference with experimental data (e.g., SPR binding constants, ΔG = -8.2 kcal/mol) .

- Limitations : Account for solvent effects and protonation states at physiological pH.

Data Management & Reproducibility

Q. What frameworks ensure reproducibility in studies involving this compound’s spectroscopic characterization?

- Methodological Answer : Adopt the FAIR principles:

Metadata Standardization : Report instrument parameters (e.g., NMR spectrometer frequency, solvent suppression method).

Raw Data Archiving : Deposit spectra in repositories (e.g., Zenodo) with DOI links.

Cross-Lab Validation : Share samples with collaborating labs for inter-laboratory reproducibility tests .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in high-throughput screening assays?

- Methodological Answer : Follow hazard controls per SDS guidelines:

PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.

Ventilation : Use fume hoods for powder weighing (TLV = 5 mg/m³).

Waste Disposal : Neutralize aqueous waste with 10% acetic acid before drain disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.